molecular formula C8H3F3INO B1413025 3-Iodo-2-(trifluoromethoxy)benzonitrile CAS No. 1803856-02-1

3-Iodo-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1413025
CAS No.: 1803856-02-1
M. Wt: 313.01 g/mol
InChI Key: KIJTZDDQQNTFJF-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Scientific Research Applications

Continuous Flow Iodination

The iodination of similar compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile, using continuous flow conditions, has been explored. This process involves C–H lithiation followed by treatment with iodine, resulting in the formation of iodinated regioisomers. The process has been scaled up, highlighting potential industrial applications in synthesizing iodinated compounds, although challenges in yield and byproduct formation are noted (Dunn et al., 2018).

Trifluoromethylation Reactions

Rhenium-catalyzed trifluoromethylation of aromatic compounds has been studied, utilizing hypervalent iodine reagents. This method is significant for the introduction of trifluoromethyl groups into various aromatic structures, potentially including 3-Iodo-2-(trifluoromethoxy)benzonitrile (Mejía & Togni, 2012).

Use in Dye-Sensitized Solar Cells

Benzonitrile-based electrolytes, including derivatives of benzonitrile, have been found to enhance the stability and efficiency of Dye-Sensitized Solar Cells (DSSCs). This application underlines the potential use of this compound in renewable energy technologies (Latini et al., 2014).

Development of Uranium Complexes

The synthesis of uranium(III)/(IV) nitrile adducts, including those derived from benzonitrile, has been investigated. Such compounds are important for understanding fundamental coordination chemistry of actinides and could be relevant to the development of nuclear materials and processes (Enriquez et al., 2005).

Electrophilic Trifluoromethylation

The study of hypervalent iodine electrophilic trifluoromethylation reagents demonstrates their ability to modify aromatic cores, which could be applied to this compound for the synthesis of novel compounds (Stanek et al., 2008).

Polymerization and Electrochemical Studies

Research on the polymerization of derivatives of thiophene, where benzonitrile acts as a solvent, provides insights into the electrochemical behavior of such compounds. This knowledge could be extended to the study of this compound in similar contexts (Chang & Miller, 1987).

Safety and Hazards

The safety data sheet for a similar compound, “4-Iodo-2-(trifluoromethyl)benzonitrile”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Mode of Action

The specific mode of action of 3-Iodo-2-(trifluoromethoxy)benzonitrile is currently unknown . It’s possible that the compound interacts with its targets through mechanisms such as binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

3-Iodo-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity and the biochemical pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the iodination of 2-(trifluoromethoxy)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Properties

IUPAC Name

3-iodo-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJTZDDQQNTFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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